molecular formula C18H17N5O4S B2550261 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide CAS No. 2097924-37-1

2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide

Cat. No.: B2550261
CAS No.: 2097924-37-1
M. Wt: 399.43
InChI Key: SURAFMCDGWFPNG-UHFFFAOYSA-N
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Description

2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a methoxy group, a pyridinyl-pyrazinyl moiety, and a sulfamoyl-benzamide core. It is primarily studied for its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in aprotic solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of 2-hydroxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide.

    Reduction: Formation of 2-methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}aminosulfamoyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the synthesis of essential biomolecules by binding to key enzymes involved in metabolic pathways. This binding disrupts the normal function of the enzymes, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A first-line anti-tubercular drug with a similar pyrazine core.

    Isoniazid: Another anti-tubercular drug with a similar mechanism of action.

    Rifampicin: A broad-spectrum antibiotic used in combination with other drugs for tuberculosis treatment.

Uniqueness

2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide is unique due to its specific structural features, such as the methoxy and sulfamoyl groups, which may contribute to its distinct pharmacological profile and potential for reduced resistance development compared to other anti-tubercular agents .

Properties

IUPAC Name

2-methoxy-5-[(3-pyridin-4-ylpyrazin-2-yl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-27-16-3-2-13(10-14(16)18(19)24)28(25,26)23-11-15-17(22-9-8-21-15)12-4-6-20-7-5-12/h2-10,23H,11H2,1H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURAFMCDGWFPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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